3-Methyl-1-(4-methylphenyl)-1h-pyrazole-5-carboxylic acid
Description
Historical Development of Pyrazole Derivatives
The synthesis of pyrazole derivatives began with Ludwig Knorr’s seminal work in 1883, where he reacted β-diketones with hydrazine derivatives to produce regioisomeric pyrazoles. This foundational method laid the groundwork for modern heterocyclic chemistry. By the mid-20th century, advancements in regioselective synthesis emerged, such as the use of acetylenic ketones and hydrazines to control substitution patterns. Recent innovations include nano-ZnO-catalyzed green protocols, which achieve yields exceeding 95% while reducing reaction times. The development of hypervalent iodine reagents for trifluoromethylation further expanded the structural diversity of pyrazole derivatives.
Table 1: Key milestones in pyrazole derivative synthesis
Significance of 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid in Organic Chemistry
This compound exemplifies the pharmacological and synthetic versatility of pyrazole-5-carboxylic acids. Its structure features:
- A 3-methyl group enhancing metabolic stability.
- A para-methylphenyl substituent at N1, improving lipophilicity for membrane penetration.
- A carboxylic acid moiety at C5, enabling hydrogen bonding with biological targets.
These attributes make it a key intermediate in synthesizing kinase inhibitors and enzyme modulators. For instance, its analogs are integral to Bruton’s tyrosine kinase inhibitors like Pirtobrutinib. In materials science, its coordination polymers exhibit luminescent properties for metal ion sensing.
Chemical Classification and Nomenclature
IUPAC Name: this compound
Molecular Formula: C₁₃H₁₄N₂O₂
Molecular Weight: 238.26 g/mol
Structural Features:
- Pyrazole core: Five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents:
- Methyl group at C3.
- 4-Methylbenzyl group at N1.
- Carboxylic acid at C5.
Table 2: Comparison with related pyrazole derivatives
Overview of Pyrazole-5-carboxylic Acid Research Landscape
Synthetic Methodologies:
- Multicomponent reactions: Aggarwal’s in situ diazo compound approach enables one-pot synthesis of 3,5-disubstituted pyrazoles.
- Microwave-assisted synthesis: Reduces reaction times from hours to minutes for carboxylated pyrazoles.
Applications:
- Pharmaceuticals: Serves as a precursor for D-amino acid oxidase inhibitors, relevant in neurological disorder research.
- Materials science: Copper(II) coordination polymers derived from this compound detect Cu²⁺/Co²⁺/Fe³⁺ with quenching constants up to 1.62 × 10⁴ M⁻¹.
Emerging Trends:
- Computational modeling: DFT studies optimize substituent effects on binding affinity.
- Bioorthogonal chemistry: Strain-promoted cycloadditions for targeted drug delivery.
Table 3: Recent patents involving pyrazole-5-carboxylic acids
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-11(12(15)16)7-9(2)13-14/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRSFZWSZCSMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377779 | |
| Record name | 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-46-1 | |
| Record name | 5-Methyl-2-p-tolyl-2H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 4-methylbenzaldehyde in the presence of a catalyst such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated through filtration and purification processes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce pyrazole-5-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
Agricultural Chemistry
Herbicides and Fungicides Development
The compound is utilized in the formulation of herbicides and fungicides, which are crucial for protecting crops from pests and diseases. Its efficacy in enhancing agricultural yields makes it a valuable asset in sustainable farming practices. Research has shown that derivatives of this pyrazole can exhibit potent herbicidal activity, contributing to improved crop management strategies .
Pharmaceuticals
Drug Development
this compound serves as an essential building block in synthesizing pharmaceutical agents targeting inflammation and pain relief. Its derivatives have been investigated for their anti-inflammatory properties, showcasing potential in treating various inflammatory conditions. Notably, studies have demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential role as anticancer agents .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of novel pyrazole derivatives derived from this compound against cancer and normal cell lines using the Brine-Shrimp Lethality Assay. The results indicated that specific compounds displayed optimal cytotoxic effects, highlighting the compound's therapeutic potential in oncology .
Material Science
Advanced Materials Synthesis
The compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials are characterized by enhanced durability and resistance to environmental factors, making them suitable for various industrial applications. Research indicates that incorporating pyrazole derivatives into polymer matrices can significantly improve mechanical properties and thermal stability .
Biochemistry
Biochemical Assays
In biochemistry, this compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. This application aids researchers in understanding disease mechanisms at a molecular level. For instance, studies have utilized this compound to investigate its effects on specific enzyme activities related to metabolic disorders .
Environmental Science
Eco-friendly Chemical Processes
Research is ongoing into the role of this compound in developing eco-friendly chemical processes. Its application in sustainable practices aims to minimize environmental impact while maintaining efficacy in agricultural and industrial applications .
Data Table: Applications Overview
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Agricultural Chemistry | Herbicides and fungicides | Enhances crop yields; effective against pests |
| Pharmaceuticals | Drug development (anti-inflammatory, anticancer) | Significant cytotoxicity against cancer cell lines |
| Material Science | Advanced materials (polymers, coatings) | Improved mechanical properties; enhanced durability |
| Biochemistry | Enzyme interaction studies | Insights into metabolic pathways |
| Environmental Science | Sustainable chemical processes | Contribution to eco-friendly practices |
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Carboxylic Acids
Table 1: Structural and Physico-Chemical Comparison
Key Findings from Comparative Analysis
Electronic and Steric Effects
- The 4-methylphenyl group at N1 in the target compound provides steric bulk, which may hinder nucleophilic attacks at the pyrazole ring compared to smaller substituents (e.g., methoxy in ).
Reactivity and Functionalization
- The carboxylic acid group at position 5 in the target compound allows for derivatization into esters or amides, similar to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid .
- Fluorinated analogs (e.g., trifluoroethyl derivatives) exhibit distinct reactivity due to the strong electron-withdrawing nature of fluorine, making them more resistant to enzymatic degradation in pharmacological contexts .
Pharmacological Potential
- While the target compound lacks direct pharmacological data, structurally related pyrazole-carboxylic acids demonstrate analgesic , anti-inflammatory , and insecticidal activities . For example:
Biological Activity
3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in various fields, particularly in pharmaceuticals and agricultural chemistry. This article delves into its biological activities, focusing on its anticancer properties, potential applications in drug development, and other relevant biological effects.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- Structure : The compound features a pyrazole ring substituted with a methyl group and a 4-methylphenyl group, contributing to its unique biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data from different studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4a | MCF7 | 120 - 527 | |
| 4b | HepG2 | 428 | |
| 4c | NUGC | 60 | |
| MACs | MDA-MB-231 | Not specified | |
| MACs | HepG2 | Not specified |
The compound's derivatives have shown selective activity against breast cancer (MCF7) and liver cancer (HepG2) cells, indicating its potential as an anticancer agent.
The anticancer activity of pyrazole derivatives is often attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds based on the pyrazole structure have been reported to inhibit the growth of several cancer types, including lung, brain, colorectal, renal, prostate, pancreatic cancers, and blood cancers .
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents targeting inflammation and pain relief. Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents due to their structural similarity to known therapeutic compounds .
Case Studies
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their cytotoxicity against different cancer cell lines. The most promising compounds displayed IC50 values ranging from 40 nM to 580 nM across various cell lines .
- Molecular Modeling Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific targets involved in cancer progression. This approach aids in optimizing their structure for enhanced efficacy .
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for its roles in:
- Agricultural Chemistry : It is utilized in developing herbicides and fungicides that protect crops from pests and diseases .
- Material Science : Research is ongoing into its potential applications in creating advanced materials like polymers and coatings .
- Biochemical Assays : It aids in studying enzyme interactions and metabolic pathways, contributing to our understanding of disease mechanisms .
Q & A
Basic: What are the common synthetic routes for preparing 3-Methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid?
Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, a structurally similar pyrazole-4-carboxylic acid derivative was prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines (e.g., phenylhydrazine), followed by hydrolysis under basic conditions . Key steps include:
- Cyclization : Formation of the pyrazole ring via condensation.
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .
- Functionalization : Substituents like the 4-methylphenyl group can be introduced via tailored hydrazine derivatives or post-synthetic modifications.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A combination of spectroscopic, crystallographic, and computational methods ensures accurate characterization:
- Spectroscopy : H/C NMR for structural elucidation, IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., dimeric structures via O–H···O interactions) .
- Elemental analysis : Validates purity (>98%) and stoichiometry .
Advanced: How can researchers optimize reaction yields and purity during synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysis : Acidic or basic catalysts (e.g., HSO or KCO) improve reaction kinetics .
- In-line monitoring : Use HPLC or GC-MS to track intermediate formation and minimize side products .
- Recrystallization : Ethanol/water systems (4:1 v/v) yield high-purity crystals (>97%) .
Advanced: How can contradictions in spectroscopic or crystallographic data be resolved?
Answer:
Discrepancies often arise from tautomerism or polymorphism. Mitigation approaches include:
- DFT calculations : Compare experimental NMR/IR data with theoretical spectra to identify dominant tautomers (e.g., keto-enol equilibria) .
- Temperature-dependent studies : X-ray diffraction at varying temperatures reveals phase transitions or conformational flexibility .
- Multi-method validation : Cross-validate NMR, mass spectrometry, and elemental analysis to confirm molecular integrity .
Advanced: What methodologies assess solubility and stability under experimental conditions?
Answer:
- Solubility profiling : Shake-flask method in buffers (pH 1–12) with HPLC quantification .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hydrolytic or oxidative decomposition .
- Thermal analysis : DSC/TGA evaluates melting points (e.g., 144–145°C for analogous pyrazole acids) and decomposition thresholds .
Advanced: How is biological activity evaluated for this compound in pharmacological research?
Answer:
- In vitro assays : Enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) with IC determination .
- In vivo models : Rodent studies (e.g., carrageenan-induced paw edema) assess analgesic efficacy and dose-response relationships .
- Toxicity screening : Acute toxicity (LD) and histopathological analysis ensure safety margins .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent variation : Modify the 4-methylphenyl group to electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate bioactivity .
- Scaffold hopping : Replace the pyrazole core with triazoles or isoxazoles and compare activity .
- Computational docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms) .
Advanced: What strategies address low bioavailability in preclinical studies?
Answer:
- Salt formation : Convert the carboxylic acid to sodium or potassium salts to enhance aqueous solubility .
- Prodrug design : Synthesize ester prodrugs (e.g., ethyl esters) for improved membrane permeability .
- Nanocarriers : Encapsulate the compound in liposomes or PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
